molecular formula C10H8N2O2 B1203868 1-Phenyluracil CAS No. 21321-07-3

1-Phenyluracil

Cat. No. B1203868
CAS RN: 21321-07-3
M. Wt: 188.18 g/mol
InChI Key: KELXKKNILLDRLS-UHFFFAOYSA-N
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Patent
US07018786B2

Procedure details

2.05 g NaH (41 mmol as 50% suspension in mineral oil) was added to 55 ml dry dioxane. 3.87 g (28.4 mmol) phenylurea was then added portionwise while keeping the reaction mixture under an argon atmosphere and then was heated for a few minutes to 50° C. After cooling the resulting mixture to room temperature, 6.31 g (42.6 mmol) of methyl 3,3-dimethoxypropionate was added, the mixture then refluxed for 2 hours, after which the resulting mixture was allowed to cool to room temperature. The cooled mixture was then poured into 280 ml 40% acetic acid, stored overnight in a refrigerator and then extracted twice with 140 ml chloroform. The collected chloroform fractions were dried over MgSO4 and evaporated under reduced pressure. The residue was crystallized from methanol using after treatment with activated carbon yielding 0.88 g (16%) of 1-phenyluracil (m.p. 244–245° C., Lit. 244–255° C. (Winckelmann et al., Synthesis 1986, 1041)).
Name
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step Two
Quantity
6.31 g
Type
reactant
Reaction Step Three
Quantity
280 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].O1CCOCC1.[C:9]1([NH:15][C:16]([NH2:18])=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C[O:20][CH:21](OC)[CH2:22][C:23](OC)=O>C(O)(=O)C>[C:9]1([N:15]2[CH:23]=[CH:22][C:21](=[O:20])[NH:18][C:16]2=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
55 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
3.87 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)N
Step Three
Name
Quantity
6.31 g
Type
reactant
Smiles
COC(CC(=O)OC)OC
Step Four
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for a few minutes to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture then refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 140 ml chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected chloroform fractions were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from methanol using after treatment with activated carbon yielding 0.88 g (16%) of 1-phenyluracil (m.p. 244–245° C., Lit. 244–255° C. (Winckelmann et al., Synthesis 1986, 1041))

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(=CC=CC=C1)N1C(=O)NC(=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.